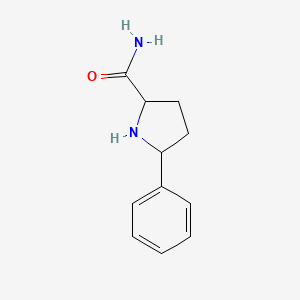
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is a platinum-based compound that incorporates a nitroimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in cancer treatment as a radiosensitizer. The nitroimidazole group is known for its ability to target hypoxic cells, which are often found in solid tumors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) typically involves the coordination of platinum with the nitroimidazole ligand. One common method is to start with a platinum precursor such as potassium tetrachloroplatinate(II) and react it with the nitroimidazole ligand under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coordination chemistry techniques, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) undergoes several types of chemical reactions, including:
Substitution: The chloride ligands can be substituted with other ligands, such as water or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, hydrazine, and sodium dithionite.
Substitution: Ligand substitution reactions often use silver nitrate to remove chloride ions, followed by the addition of the desired ligand.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various platinum complexes depending on the incoming ligand.
Wissenschaftliche Forschungsanwendungen
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) has several scientific research applications:
Cancer Treatment: It is studied as a radiosensitizer to enhance the efficacy of radiotherapy in hypoxic tumors.
Hypoxia Imaging: The compound can be used in imaging techniques to identify hypoxic regions within tumors.
Biological Studies: It serves as a tool to study the effects of hypoxia on cellular processes and the role of nitroimidazole derivatives in biological systems.
Wirkmechanismus
The mechanism of action of Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) involves several steps:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent that forms DNA cross-links but lacks hypoxia selectivity.
Misonidazole: A nitroimidazole radiosensitizer that targets hypoxic cells but does not contain a platinum center.
NLNQ-1: A compound combining a nitroimidazole with a naphthoquinone, showing hypoxia-selective cytotoxicity.
Uniqueness
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is unique in its dual functionality, combining the DNA-binding properties of platinum with the hypoxia-targeting ability of the nitroimidazole moiety. This dual action enhances its potential as a radiosensitizer and chemotherapeutic agent, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C7H14Cl2N4O4Pt |
|---|---|
Molekulargewicht |
484.20 g/mol |
IUPAC-Name |
azane;dichloroplatinum;1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4.2ClH.H3N.Pt/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;;/h2-3,6,11H,4-5H2,1H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KJVUKBJCWCYOTC-UHFFFAOYSA-L |
Kanonische SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O.N.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
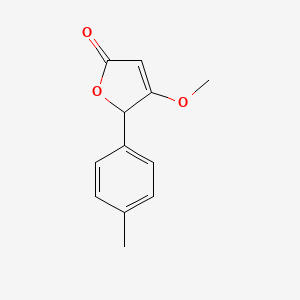
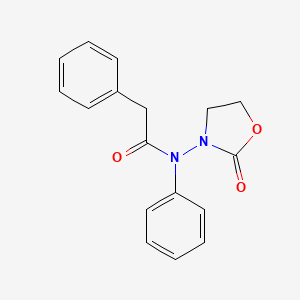
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
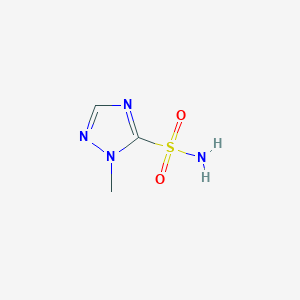
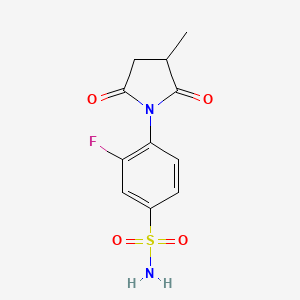
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
